molecular formula C12H17F3N2O B1328317 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine CAS No. 14115-06-1

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine

Cat. No.: B1328317
CAS No.: 14115-06-1
M. Wt: 262.27 g/mol
InChI Key: KEGXJFRXIWKCST-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Scientific Research Applications

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is not applicable here unless the compound is a drug or a biologically active substance .

Future Directions

Future research could involve studying the reactivity of this compound and its potential applications. For example, it could be interesting to investigate whether it has any biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine typically involves the nucleophilic substitution of a suitable precursor with a trifluoromethylating agent. One common method includes the reaction of 2-(3-(Dimethylamino)propoxy)aniline with trifluoromethyl iodide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzamide
  • 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzylamine
  • 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)phenol

Uniqueness

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the dimethylamino group contributes to its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(8-10(11)16)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGXJFRXIWKCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of NaHCO3 (3.9 g, 48 mmol), 1-fluoro-2-nitro-4-trifluoromethylbenzene (4.0 g, 19 mmol), and 3-dimethylamino-1-propanol (2.5 ml, 21 mmol) in 38 mL dry THF was heated with a reflux condenser under nitrogen for 12 h. The mixture was filtered through a fritted funnel into a flask. The solution was cooled to 0° C. and was treated with potassium tert-butoxide (2.4 g, 21 mmol) resulting in an orange solution. The solution was warmed to ambient temperature and was allowed to stir for 1 h. The solvent was removed in vacuo, and the resulting brown oil was partitioned between saturated aqueous NaHCO3 and methylene chloride. The aqueous layer was extracted three times with methylene chloride. The combined organic layers were dried with Na2SO4, filtered, and concentrated. The residue was purified by silica gel chromatography (MC/MeOH/conc. NH4OH) to provide the desired compound as an orange oil. MS (m/z): 293.1 (M+H)+. Calc'd for C12H15F3N2O3: 292.25.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

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